![molecular formula C13H14F2O2 B6149958 1-(3,5-difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1468625-03-7](/img/new.no-structure.jpg)
1-(3,5-difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by its unique structure, which includes a cyclobutane ring substituted with a difluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. One common approach is the Friedel-Crafts acylation reaction, where 3,5-difluorophenyl is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting ketone is then subjected to further reactions to introduce the cyclobutane ring and the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the ketone group to produce alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alkoxides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, ethers, and other substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: It can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(3,5-difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can be compared to other fluorinated organic compounds, such as:
3,5-Difluorophenylacetic acid: Similar structure but lacks the cyclobutane ring.
3,3-Dimethylcyclobutanecarboxylic acid: Lacks the difluorophenyl group.
Fluorinated benzene derivatives: These compounds may have similar fluorine substitutions but differ in ring structure.
Uniqueness: The presence of both the difluorophenyl group and the cyclobutane ring makes this compound unique, providing distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
1468625-03-7 |
---|---|
Molecular Formula |
C13H14F2O2 |
Molecular Weight |
240.2 |
Purity |
95 |
Origin of Product |
United States |
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